Rintatolimod

Description

Properties

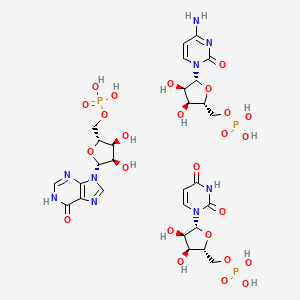

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O8P.C9H14N3O8P.C9H13N2O9P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;2*4-,6-,7-,8-/m111/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUXHTWUIVMBBY-JRJYXWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N9O25P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191952 | |

| Record name | Rintatolimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

995.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38640-92-5 | |

| Record name | Rintatolimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38640-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rintatolimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16425 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rintatolimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Rintatolimod in Immune Cells

Executive Summary: Rintatolimod (trade name Ampligen®) is a synthetic, mismatched double-stranded RNA (dsRNA) therapeutic that functions as a selective immunomodulator. Its primary mechanism of action is through the specific activation of Toll-like Receptor 3 (TLR3), a key pattern recognition receptor of the innate immune system. This engagement triggers a cascade of downstream signaling events, most notably the production of Type I interferons (IFNs) and the activation of the 2'-5' oligoadenylate synthetase (OAS)/RNase L antiviral pathway. Unlike other dsRNA molecules, this compound's activity is restricted to the TLR3 pathway, avoiding the activation of cytosolic helicases and the associated pro-inflammatory responses, which contributes to its favorable safety profile. This guide provides a detailed examination of the molecular pathways activated by this compound, its effects on various immune cell populations, a summary of quantitative data from key studies, and an overview of relevant experimental methodologies.

Introduction

This compound is a specifically configured, mismatched dsRNA polymer (Poly I:Poly C12U) developed as a therapeutic immunomodulator.[1][2] It was synthesized by modifying the dsRNA compound poly I:poly C with the introduction of uridylic acid molecules, a change that significantly reduces its toxicity while preserving its ability to stimulate interferon production.[1] this compound is under investigation for various conditions, including myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS) and as an adjuvant in cancer immunotherapy.[3][4] Its therapeutic effects are rooted in its ability to mimic a viral infection, thereby activating a targeted innate immune response.[5] The core of this mechanism is its function as a selective agonist for Toll-like Receptor 3 (TLR3).[3][4]

Core Mechanism of Action: Selective TLR3 Agonism

TLR3 Engagement and Pathway Selectivity

The primary molecular target of this compound is TLR3, a pattern recognition receptor located in the endosomal compartments of immune cells such as dendritic cells (DCs), as well as non-immune cells.[1][4][6] As a dsRNA molecule, this compound is recognized by TLR3, leading to receptor dimerization and the initiation of downstream signaling.[4][7]

A critical feature of this compound is its high selectivity. Unlike the prototypical dsRNA poly I:C, this compound does not significantly activate other dsRNA sensors like the cytosolic helicases RIG-I and MDA5.[4][8] These helicases signal through the MAVS protein, which leads to a strong pro-inflammatory cytokine response via the MyD88-dependent pathway.[8] this compound's restriction to TLR3 activation ensures that signaling proceeds exclusively through the TRIF-dependent (MyD88-independent) pathway.[4][8][9] This selectivity is believed to be responsible for a reduced induction of systemic inflammatory cytokines and contributes to the drug's generally well-tolerated safety profile observed in clinical trials.[4][8]

The TRIF-Dependent Signaling Pathway

TLR3 is unique among Toll-like receptors in its exclusive use of the TIR-domain-containing adapter-inducing interferon-β (TRIF) as its sole downstream adapter protein.[4] Upon this compound-induced TLR3 dimerization, TRIF is recruited to the receptor's TIR domain. This initiates a signaling cascade that bifurcates to activate two key sets of transcription factors: Interferon Regulatory Factors (IRFs) and Nuclear Factor-kappa B (NF-κB).

-

IRF3/7 Activation: TRIF recruits and activates the kinases TBK1 and IKKε, which in turn phosphorylate IRF3 and IRF7.[10][11] Phosphorylated IRFs dimerize and translocate to the nucleus, where they bind to interferon-stimulated response elements (ISREs) in the promoter regions of Type I interferon genes (IFN-α, IFN-β) and other interferon-stimulated genes (ISGs).[10]

-

NF-κB Activation: The TRIF complex also leads to the activation of the NF-κB pathway, which controls the transcription of various pro-inflammatory cytokines and chemokines.[6][12]

Key Downstream Effector Pathways

The activation of the TLR3 pathway by this compound culminates in the induction of powerful antiviral and immunomodulatory effector functions.

Type I Interferon Production

A primary consequence of TLR3 activation is the robust production of Type I interferons.[1][3] These IFNs act in an autocrine and paracrine manner, binding to the interferon-α/β receptor (IFNAR) complex on cell surfaces. This engagement activates the JAK-STAT signaling pathway, leading to the expression of hundreds of ISGs that collectively establish an "antiviral state" in the cell and surrounding tissues.[10] This state is characterized by the inhibition of viral replication and the enhancement of immune surveillance.

The 2-5A Synthetase/RNase L Antiviral Pathway

Among the most important ISGs induced by the IFN response is the 2'-5' oligoadenylate synthetase (OAS) family of enzymes.[4][13] In the presence of dsRNA (such as this compound), activated OAS synthesizes 2',5'-linked oligoadenylates (2-5A).[14] These 2-5A molecules then bind to and activate RNase L, a latent endoribonuclease.[1][14] Activated RNase L non-specifically degrades single-stranded RNA, including both viral and cellular RNA, which potently inhibits protein synthesis and halts viral replication.[1][10] This pathway is a cornerstone of the innate antiviral defense mechanism stimulated by this compound.[1]

Effects on Immune Cell Populations

This compound's activation of the TLR3 pathway leads to the modulation of various immune cell types, bridging the innate and adaptive immune responses.

-

Dendritic Cells (DCs): As key antigen-presenting cells expressing TLR3, DCs are potently activated by this compound. This activation promotes their maturation, enhances their antigen presentation capabilities, and stimulates the production of cytokines necessary for T-cell polarization, particularly towards a Th1-type response.[4]

-

Natural Killer (NK) Cells: this compound treatment has been shown to significantly increase the cytotoxic activity of NK cells.[1][3][15] This is a critical component of the early anti-viral and anti-tumor response.

-

T-Cells: By modulating the cytokine milieu and activating DCs, this compound indirectly enhances the activity of cytotoxic T-lymphocytes (CTLs).[3] In the context of cancer, this compound has been observed to increase the ratio of effector T-cells (Teff) to regulatory T-cells (Treg), shifting the balance towards immune-mediated tumor rejection.[8][16]

-

Monocytes and Macrophages: this compound stimulates the production of chemokines like CXCL10, which act as powerful chemoattractants for monocytes, macrophages, T-cells, and NK cells, promoting their recruitment to sites of inflammation or tumors.[10]

Quantitative Data Summary

The immunomodulatory effects of this compound have been quantified in various preclinical and clinical studies. The tables below summarize key findings.

Table 1: Gene Expression and Cytokine Production in Human Pancreatic Cancer Cells Data from a study on HPAC cells treated with this compound.[10]

| Analyte | Fold Increase (vs. Control) | Immune Function |

| CXCL10 (Chemokine) | > 200 | Chemoattractant for T-cells, NK cells |

| HLA-B (MHC Class I) | > 20 | Antigen presentation to CD8+ T-cells |

Table 2: Effects on Immune Cells and Clinical Endpoints Data compiled from various in vitro and clinical studies.

| Parameter | Observation | Context / Study Type | Reference(s) |

| NK Cell Activity | > 100% increase | In vitro study on cells from ME/CFS patients | [1] |

| Exercise Tolerance | 11.8% improvement | Phase III trial (ITT population) in ME/CFS | [8][16] |

| Exercise Tolerance | 23.6% improvement | Phase III trial (2-8 yr symptom subset) in ME/CFS | [8][16] |

Experimental Protocols

The investigation of this compound's mechanism of action relies on a set of established immunological and molecular biology techniques.

Gene Expression Analysis by RT-qPCR

This protocol is used to quantify changes in the mRNA levels of target genes (e.g., IFN-β, CXCL10, OAS1) following this compound treatment.

-

Cell Culture and Treatment: Plate immune cells (e.g., peripheral blood mononuclear cells - PBMCs) at a suitable density. Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 200 µg/mL) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only control.

-

RNA Extraction: Lyse the cells and extract total RNA using a silica-column-based kit or TRIzol reagent according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

-

Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the gene of interest to a stable housekeeping gene (e.g., GAPDH, ACTB).

RNase L Activity Assay (rRNA Cleavage)

This assay provides a functional readout of the 2-5A/RNase L pathway activation by observing characteristic cleavage of ribosomal RNA (rRNA).[14]

-

Cell Treatment: Treat cells (e.g., A549 lung carcinoma cells) with this compound as described above for a sufficient duration to allow for IFN production and subsequent RNase L activation (e.g., 12-24 hours).

-

RNA Extraction: Extract total RNA from the treated and control cells. It is critical to use a gentle extraction method that preserves the integrity of rRNA.

-

Gel Electrophoresis: Denature the RNA samples and run them on a denaturing agarose gel (e.g., formaldehyde gel) or a microfluidics-based system (e.g., Agilent Bioanalyzer).

-

Visualization and Analysis: Stain the gel with an RNA-specific dye (e.g., ethidium bromide, SYBR Gold) and visualize under UV light. Activation of RNase L results in the appearance of specific, characteristic cleavage products of the 28S and 18S rRNA subunits, which are absent in the control lanes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: a potential treatment in patients with pancreatic cancer expressing Toll-like receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Double-Blind, Placebo-Controlled, Randomized, Clinical Trial of the TLR-3 Agonist this compound in Severe Cases of Chronic Fatigue Syndrome | PLOS One [journals.plos.org]

- 10. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting pattern recognition receptors for cancer therapy: Mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facebook [cancer.gov]

- 14. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ampligen - MEpedia [me-pedia.org]

- 16. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome | PLOS One [journals.plos.org]

The Discovery and Development of Rintatolimod (Ampligen®): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Rintatolimod, commercially known as Ampligen®, is an experimental immunomodulatory drug with a long and complex history of development. A synthetic, mismatched double-stranded RNA (dsRNA), this compound was designed as a selective agonist for Toll-like Receptor 3 (TLR3), a key component of the innate immune system. Its development has primarily focused on treating Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS), for which it has undergone extensive clinical trials. More recently, its mechanism of action has prompted investigations into its potential as a therapeutic agent in oncology and for post-viral conditions like post-COVID fatigue. This document provides a comprehensive technical overview of this compound's discovery, mechanism of action, preclinical and clinical development, and the experimental methodologies underpinning its evaluation.

Discovery and Chemical Profile

This compound was developed in the mid-1970s by Dr. William A. Carter at Johns Hopkins University as a safer alternative to a precursor dsRNA compound, poly(I):poly(C).[1] The original compound, synthesized by Merck & Co. in the 1960s, was a potent interferon inducer and showed anti-tumor activity but proved too toxic for human use.[1][2]

Dr. Carter's innovation was to introduce uridylic acid molecules at specific intervals into the polycytidylic acid strand, creating a "mismatched" region of thermodynamic instability.[1][3] This new molecule, named Ampligen (for AMPLI fied GEN etic activity) and chemically designated as poly(I):poly(C12U), retained the immunomodulatory properties of its predecessor but with a significantly improved toxicity profile.[1][4] It is manufactured by AIM ImmunoTech, formerly known as Hemispherx Biopharma.[5][6]

Mechanism of Action: Selective TLR3 Agonism

This compound functions as a pathogen-associated molecular pattern (PAMP) mimic, specifically simulating the dsRNA produced during many viral infections.[7] Its primary mechanism of action is the selective activation of Toll-like Receptor 3 (TLR3).[8]

Key Mechanistic Steps:

-

TLR3 Binding: this compound binds to TLR3, which is located in the endosomal compartments of immune cells like dendritic cells and macrophages, as well as some epithelial and tumor cells.[1][9]

-

MyD88-Independent Signaling: Unlike many other TLRs, TLR3 activation initiates a signaling cascade that is independent of the MyD88 adaptor protein. Instead, it utilizes the TRIF (TIR-domain-containing adapter-inducing interferon-β) pathway.[3] This is a critical distinction, as the TRIF pathway minimizes the induction of certain pro-inflammatory cytokines associated with the MyD88 pathway, contributing to this compound's improved safety profile.[3]

-

Interferon Induction: The TRIF-mediated cascade leads to the phosphorylation and activation of transcription factors, primarily IRF3 (Interferon Regulatory Factor 3), which translocate to the nucleus and induce the production of Type I interferons (IFN-α, IFN-β).[7][10][11]

-

Activation of Antiviral Pathways: The secreted interferons then act in an autocrine and paracrine manner to upregulate hundreds of interferon-stimulated genes (ISGs). Key among these are:

-

2'-5' Oligoadenylate Synthetase (OAS): This enzyme, upon activation by dsRNA, synthesizes 2'-5' oligoadenylates (2-5A).[12]

-

RNase L: 2-5A activates RNase L, a latent endoronuclease that degrades both viral and cellular single-stranded RNA, thereby halting protein synthesis and inhibiting viral replication.[1][11] This pathway is believed to be dysfunctional in some ME/CFS patients and is a key target of this compound.[2]

-

Protein Kinase R (PKR): This enzyme, also activated by dsRNA, phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global shutdown of protein synthesis.

-

-

Enhanced Cytotoxic Cell Activity: By stimulating the innate immune system and interferon production, this compound enhances the activity of Natural Killer (NK) cells and cytotoxic T-lymphocytes, which are crucial for eliminating virus-infected cells and tumor cells.[5][8] Reduced NK cell function is a common finding in patients with ME/CFS.[5]

A crucial feature of this compound is that, unlike poly(I):poly(C), it does not significantly activate cytosolic helicases such as MDA5 and RIG-I.[3] This selectivity for TLR3 is thought to be the primary reason for its reduced toxicity and lower induction of systemic inflammatory cytokines compared to its parent compound.[3]

Clinical Development

This compound has been investigated as a therapeutic for several conditions, with the most extensive research focused on ME/CFS.

Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS)

The rationale for using this compound in ME/CFS is based on its dual antiviral and immunomodulatory properties, which address the immune dysregulation, latent viral infections, and impaired NK cell function often observed in this patient population.[5] Several Phase II and Phase III clinical trials have been conducted.[13]

Table 1: Summary of Key ME/CFS Clinical Trial Data

| Trial | Phase | N (ITT) | Design | Primary Endpoint | Key Outcomes |

| AMP-502 | II | 92 | Randomized, Placebo-Controlled, Double-Blind (24 weeks) | Karnofsky Performance Status (KPS) | Statistically significant improvement in mean KPS score (p < 0.001) vs. placebo.[9] 50% more responders in the this compound cohort.[9] |

| AMP-516 | III | 234 | Randomized, Placebo-Controlled, Double-Blind (40 weeks) | Exercise Tolerance (ET) | This compound group showed 1.7-fold greater proportion of patients with ≥25% ET improvement vs. placebo (39% vs. 23%, p=0.013).[14] Statistically significant reduction in concomitant medication usage (p=0.048).[15] |

| Post-Hoc Analysis of AMP-516 | III | 208 | Analysis based on disease duration | Exercise Tolerance (ET) | Patients with disease duration of 2-8 years ("Target Subset") had a >2-fold higher response vs. the total population.[10][16] 51.2% of this subset on this compound improved ET by ≥25% (p=0.003).[10] |

Despite these findings, the U.S. Food and Drug Administration (FDA) rejected the New Drug Application (NDA) for this compound for ME/CFS in 2009 and again after resubmission, citing that the trials did not provide credible evidence of efficacy and pointing to deficiencies in the data and analysis.[1][17] The drug is, however, approved for severe ME/CFS in Argentina.[4][5] In the U.S., it remains available to a limited number of patients through an expanded access (compassionate care) program (AMP-511).[5]

Oncology

The ability of this compound to activate an innate immune response and potentially reverse the immunosuppressive tumor microenvironment has led to its investigation as a cancer therapeutic, often in combination with checkpoint inhibitors.[9]

Table 2: Summary of Key Oncology Clinical Trial Data

| Cancer Type | Trial ID | Phase | Design | Key Outcomes |

| Recurrent Ovarian Cancer | NCT03734692 | II | Single-arm study of this compound + Pembrolizumab + Cisplatin | ORR: 45%[18]CBR: 55%[18]Median PFS: 7.8 months[18]Results showed a >500% increase in ORR compared to historical controls of pembrolizumab monotherapy.[18] |

| Locally Advanced Pancreatic Cancer | Named Patient Program (Erasmus MC) | N/A | Maintenance therapy post-FOLFIRINOX | Median PFS: 13 months[13]Median OS: 19 months[13]Survival was significantly better than matched historical controls.[13] |

| Locally Advanced Pancreatic Cancer | NCT05494697 | II | Randomized, open-label vs. observation post-FOLFIRINOX | Ongoing; primary endpoint is Progression-Free Survival (PFS).[5][19] |

This compound has received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer.[14]

Post-COVID Conditions ("Long COVID")

Given the symptomatic overlap between ME/CFS and post-COVID conditions, particularly disabling fatigue, this compound has been investigated as a potential treatment.

A Phase II trial (AMP-518) in patients with post-COVID fatigue did not meet its primary endpoint of a significant change in a fatigue score at 13 weeks.[16][20] However, secondary analyses suggested lower fatigue levels at multiple time points and a positive impact on a six-minute walk test compared to placebo.[16]

Experimental Protocols & Methodologies

Detailed, step-by-step protocols from specific clinical trials are often proprietary. However, the methodologies employed are based on established clinical and laboratory standards.

Clinical Assessment Protocols

-

Exercise Tolerance Testing (Modified Bruce Protocol): This was the primary endpoint for the pivotal AMP-516 ME/CFS trial.[9][21] The standard Bruce protocol involves progressively increasing treadmill speed and incline at 3-minute intervals. The modified protocol used in the trial was adapted for a severely debilitated population, with smaller increments in energy expenditure to ensure patient safety while still providing an objective measure of physical performance.[7][21] The endpoint is the total duration of exercise achieved before exhaustion.

-

Karnofsky Performance Status (KPS) Scale: Used as the primary endpoint in the AMP-502 trial, the KPS is an 11-point scale (0-100, in increments of 10) used to quantify a patient's functional status and ability to perform daily activities.[6][9][17] A score of 100 indicates normal health, while lower scores indicate increasing disability (e.g., a score of 40-60, typical for trial inclusion, indicates a disabled individual requiring considerable assistance).[6][7]

-

RECIST 1.1 Criteria: In oncology trials, tumor response is assessed using the Response Evaluation Criteria in Solid Tumors (RECIST).[1][19] This involves standardized measurement of tumor lesions via imaging (CT/MRI) at baseline and subsequent time points to classify response as a Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).[22]

Laboratory Assay Protocols

-

2-5A Synthetase (OAS) / RNase L Activity Assay:

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.

-

Cell Lysate Preparation: Cell extracts are prepared to release intracellular proteins.

-

OAS Assay: The lysate is incubated with ATP and a dsRNA activator (like poly(I):poly(C)). The amount of 2-5A produced is quantified, often using high-performance liquid chromatography (HPLC) or a radiobinding assay.[8]

-

RNase L Assay: The functional activity of RNase L is determined by its ability to cleave a specific RNA substrate. This is often measured by incubating the cell lysate with exogenously supplied 2-5A and monitoring the degradation of ribosomal RNA (rRNA), which yields a characteristic cleavage pattern on a gel.[23] Alternatively, a high-affinity radiolabeled 2-5A probe can be used to measure the amount of activatable RNase L protein via a binding assay.[24]

-

-

Natural Killer (NK) Cell Function Assay:

-

Isolation: NK cells are isolated from patient PBMCs, typically using negative selection magnetic beads to ensure they are not prematurely activated.[25][26]

-

Co-culture: The isolated NK cells (effector cells) are co-cultured with a susceptible target cell line, most commonly K562 cells, at various effector-to-target ratios.[25]

-

Functional Measurement (Flow Cytometry): After a short incubation period (e.g., 4 hours), NK cell function is measured:

-

Degranulation: The surface expression of CD107a, a marker for lysosomal degranulation (a key killing mechanism), is quantified.[25]

-

Cytokine Production: Intracellular staining is used to measure the production of key functional cytokines like IFN-γ and TNF-α.[27]

-

Target Cell Lysis: Target cell death is measured by staining the co-culture with a viability dye (like Propidium Iodide) and quantifying the percentage of dead target cells.

-

-

Conclusion and Future Directions

This compound is a pioneering therapeutic agent developed by rationally modifying a known immunostimulant to improve its safety profile while retaining its mechanism of action. As a selective TLR3 agonist, it activates a specific arm of the innate immune system, leading to antiviral and immunomodulatory effects.

While it has not yet achieved FDA approval for its primary indication of ME/CFS, the clinical data suggest a tangible biological effect in a subset of patients, particularly those with a shorter disease duration. Its development journey highlights the challenges of conducting trials in a heterogeneous disease like ME/CFS.

The ongoing research in oncology, particularly in combination with checkpoint inhibitors, represents a promising new avenue for this compound. Its ability to modulate the tumor microenvironment may provide a synergistic effect with other immunotherapies. Future research will need to better identify biomarkers that can predict which patients are most likely to respond to this compound therapy, whether for ME/CFS, cancer, or other post-viral syndromes.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. altasciences.com [altasciences.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Polyinosinic:polycytidylic acid - Wikipedia [en.wikipedia.org]

- 5. targetedonc.com [targetedonc.com]

- 6. Karnofsky Performance Scale - MEpedia [me-pedia.org]

- 7. sciforschenonline.org [sciforschenonline.org]

- 8. Enzyme assays for synthesis and degradation of 2-5As and other 2′-5′ oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. AIM ImmunoTech Announces Phase 2 Study of Ampligen® for the Treatment of Pancreatic Cancer is Open and Recruiting Patients | AIM Immunotech [aimimmuno.com]

- 13. Ampligen for Pancreatic Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Research: clinical trial of Ampligen in severe Chronic Fatigue Syndrome, PlosOne, March 2012 - The ME Association [meassociation.org.uk]

- 16. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for [ME/CFS], 2020, Mitchell et al | Science for ME [s4me.info]

- 17. Karnofsky Performance Status Scale [mdcalc.com]

- 18. cancernetwork.com [cancernetwork.com]

- 19. ascopubs.org [ascopubs.org]

- 20. AIM’s ampligen stumbles in Phase II trial [clinicaltrialsarena.com]

- 21. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 23. The 2′-5′ Oligoadenylate/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

Rintatolimod as a selective Toll-like receptor 3 (TLR3) agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rintatolimod, a synthetic double-stranded RNA (dsRNA) molecule, acts as a selective agonist for Toll-like receptor 3 (TLR3), a key component of the innate immune system. By mimicking viral dsRNA, this compound triggers a cascade of downstream signaling events, leading to the production of interferons, cytokines, and other immune mediators. This immunomodulatory activity has positioned this compound as a therapeutic candidate for a range of conditions, most notably Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS), and more recently, in the context of oncology and viral diseases. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, summarizing key quantitative data from clinical trials, and detailing relevant experimental protocols to support further research and development.

Introduction to this compound

This compound (poly I:poly C12U), commercially known as Ampligen®, is a mismatched dsRNA developed in the 1970s. It was designed to be a less toxic derivative of poly I:C, a potent but clinically limited interferon inducer.[1] The introduction of mismatched uracil bases into the polycytidylic acid strand reduces its toxicity while preserving its ability to stimulate the immune system.[1] this compound's primary mechanism of action is the selective activation of TLR3, which is expressed on the surface of various immune cells, including dendritic cells and macrophages, as well as in endosomes.[2][3] This targeted activation initiates a distinct signaling pathway that differs from other dsRNA sensors, contributing to its unique immunomodulatory profile.[2]

Mechanism of Action: The TLR3 Signaling Pathway

This compound's biological activity is mediated through the Toll-like receptor 3 (TLR3) signaling pathway. TLR3 is a pattern recognition receptor that recognizes dsRNA, a molecular pattern associated with viral infections.[2] Unlike other TLRs that primarily utilize the MyD88-dependent pathway, TLR3 signaling is exclusively mediated by the TIR-domain-containing adapter-inducing interferon-β (TRIF)-dependent pathway.[4] This distinction is crucial as it leads to a different cytokine profile compared to other TLR agonists.

Upon binding of this compound to the TLR3 dimer in the endosome, a conformational change occurs, leading to the recruitment of the adaptor protein TRIF.[4] TRIF then serves as a scaffold for the assembly of a larger signaling complex, initiating two distinct downstream branches:

-

IRF3 Activation and Type I Interferon Production: TRIF recruits TRAF3 (TNF receptor-associated factor 3), which in turn activates the kinases TBK1 (TANK-binding kinase 1) and IKKε (inhibitor of nuclear factor kappa-B kinase epsilon).[5] These kinases phosphorylate the transcription factor IRF3 (interferon regulatory factor 3), leading to its dimerization and translocation to the nucleus.[5][6] In the nucleus, dimerized IRF3 induces the transcription of type I interferons (IFN-α and IFN-β), which are critical for establishing an antiviral state.[5]

-

NF-κB Activation and Inflammatory Cytokine Production: TRIF also interacts with TRAF6 and RIPK1 (receptor-interacting serine/threonine-protein kinase 1) to activate the IKK complex (IκB kinase).[7] The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[8] Nuclear NF-κB then drives the expression of genes encoding pro-inflammatory cytokines and chemokines.[8]

Quantitative Data Summary

The clinical development of this compound has primarily focused on its efficacy in treating ME/CFS. Several clinical trials have been conducted, with the Phase III trial AMP-516 being the most extensive. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of this compound in ME/CFS (AMP-516 Trial - Intent-to-Treat Population) [9][10]

| Endpoint | This compound (n=100) | Placebo (n=108) | p-value |

| Change in Exercise Tolerance (seconds) at Week 40 | |||

| Mean Change from Baseline | +96 | +28 | 0.047 |

| % Intra-patient Mean Increase | 36.5% | 15.2% | <0.001 (vs baseline) |

| Responders with ≥25% Improvement in Exercise Tolerance | 39% | 23% | 0.013 |

| Responders with ≥50% Improvement in Exercise Tolerance | 26% | 14% | <0.028 |

| Reduction in Concomitant Medication Use | 68% | 55% | 0.048 |

Table 2: Karnofsky Performance Status (KPS) in ME/CFS (AMP-502 Trial) [2]

| Endpoint | This compound (n=45) | Placebo (n=47) | p-value |

| Mean Change in KPS at Week 24 | +8.4 | +2.1 | <0.001 |

| Median Change in KPS at Week 24 | +10 | 0 | 0.023 |

| Responders (≥10 point increase in KPS) | 51% | 21% | - |

Table 3: Safety and Tolerability of this compound (AMP-516 Trial) [9]

| Adverse Event (>5% difference vs. Placebo) | This compound (n=117) | Placebo (n=117) |

| Chills | 20.5% | 10.3% |

| Fever | 17.9% | 7.7% |

| Flushing | 17.1% | 6.8% |

| Influenza-like illness | 44.4% | 34.2% |

| Myalgia | 23.1% | 16.2% |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a general method for assessing the immunostimulatory activity of dsRNA on human PBMCs.

Objective: To measure cytokine production and gene expression changes in PBMCs following stimulation with this compound.

Materials:

-

Ficoll-Paque PLUS

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Human peripheral blood

-

This compound

-

96-well cell culture plates

-

ELISA kits for desired cytokines (e.g., IFN-α, IFN-β, TNF-α, IL-6)

-

RNA extraction kit

-

qRT-PCR reagents and primers for genes of interest

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[11]

-

Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Seed PBMCs into a 96-well plate at a density of 1 x 10^6 cells/mL.[11]

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium.

-

Add this compound dilutions to the respective wells. Include an unstimulated control (medium only).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours, depending on the endpoint.[11]

-

For cytokine analysis: Centrifuge the plate and collect the supernatant. Measure cytokine concentrations using ELISA kits according to the manufacturer's instructions.

-

For gene expression analysis: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the expression of target genes.

Natural Killer (NK) Cell Cytotoxicity Assay (Chromium-51 Release Assay)

This is a classic method to assess the ability of NK cells to lyse target cells.

Objective: To determine the cytotoxic activity of NK cells, which can be modulated by this compound, against a target cell line.

Materials:

-

Effector cells (e.g., purified NK cells or PBMCs)

-

Target cells (e.g., K562 cell line)

-

Sodium chromate (51Cr)

-

Fetal bovine serum (FBS)

-

RPMI 1640 medium

-

96-well U-bottom plate

-

Gamma counter

-

Triton X-100 (for maximum release control)

Procedure:

-

Target Cell Labeling:

-

Resuspend target cells in RPMI 1640 with 10% FBS.

-

Add 51Cr to the cell suspension and incubate for 1-2 hours at 37°C.[9]

-

Wash the labeled target cells three times with medium to remove unincorporated 51Cr.

-

Resuspend the cells to a final concentration of 1 x 10^5 cells/mL.

-

-

Cytotoxicity Assay:

-

Plate the 51Cr-labeled target cells in a 96-well U-bottom plate (1 x 10^4 cells/well).[12]

-

Add effector cells at various effector-to-target (E:T) ratios.

-

Prepare control wells:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with 2% Triton X-100.

-

-

Incubate the plate for 4 hours at 37°C.[12]

-

-

Measurement of 51Cr Release:

-

Centrifuge the plate.

-

Carefully collect the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Cytotoxicity:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

2-5A Synthetase/RNase L Pathway Activation Assay

This assay measures the activation of a key antiviral pathway downstream of interferon signaling.

Objective: To determine if this compound treatment leads to the activation of the 2-5A synthetase/RNase L system.

Materials:

-

Cell line of interest (e.g., human prostate cancer cells DU145)

-

This compound or 2-5A (positive control)

-

RNA extraction kit

-

Bioanalyzer or similar capillary electrophoresis system

-

qRT-PCR reagents and primers for 2-5A synthetase genes (OAS1, OAS2, OAS3)

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with this compound or transfect with 2-5A for a specified time.

-

For RNase L activity (rRNA cleavage):

-

Harvest cells and extract total RNA.

-

Analyze the integrity of the ribosomal RNA (rRNA) using a Bioanalyzer. Cleavage of the 18S and 28S rRNA into specific smaller fragments indicates RNase L activation.

-

-

For 2-5A Synthetase gene expression:

-

Harvest cells and extract total RNA.

-

Perform qRT-PCR to measure the mRNA levels of OAS genes. An upregulation of these genes indicates activation of the pathway.

-

Exercise Tolerance Testing (Modified Bruce Protocol)

This is the primary endpoint used in the AMP-516 clinical trial to objectively measure changes in physical performance.

Objective: To assess the effect of this compound on exercise capacity in ME/CFS patients.

Procedure:

-

The test is performed on a treadmill with continuous electrocardiogram (ECG) monitoring.[9]

-

The protocol consists of multiple stages, each lasting 3 minutes.

-

The speed and incline of the treadmill are gradually increased at each stage according to the modified Bruce protocol, which is designed for debilitated individuals.

-

The test is terminated when the patient experiences limiting symptoms (e.g., fatigue, shortness of breath, chest pain) or if specific physiological criteria are met (e.g., target heart rate, ECG abnormalities).

-

The total exercise duration is recorded as the primary outcome measure.

Conclusion

This compound represents a targeted immunomodulatory agent with a well-defined mechanism of action centered on the selective activation of the TLR3 signaling pathway. Clinical data, particularly in the context of ME/CFS, have demonstrated its potential to improve objective measures of physical performance and reduce symptom burden. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of this compound and explore its therapeutic potential in various disease settings. As our understanding of the intricate interplay between the innate immune system and disease pathogenesis continues to grow, selective TLR3 agonists like this compound may offer promising avenues for the development of novel immunotherapies.

References

- 1. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome | PLOS One [journals.plos.org]

- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. agilent.com [agilent.com]

- 6. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Double-Blind, Placebo-Controlled, Randomized, Clinical Trial of the TLR-3 Agonist this compound in Severe Cases of Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Poly I:Poly C12U

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyinosinic:polycytidylic acid (Poly I:C) is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infection. It is a potent agonist of innate immune receptors, primarily Toll-like receptor 3 (TLR3), and has been extensively investigated as an immunomodulator and vaccine adjuvant. However, the clinical application of Poly I:C has been hampered by its significant toxicity. To address this limitation, a mismatched analog, Poly I:Poly C12U, was developed. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for Poly I:Poly C12U.

Molecular Structure and Physicochemical Properties

Poly I:Poly C12U is a synthetic, mismatched double-stranded RNA molecule. It consists of a strand of polyinosinic acid (Poly I) annealed to a strand of polycytidylic acid that is interspersed with uridine residues at every 12th base (Poly C12U). This intentional mismatch in the dsRNA structure is a key feature that differentiates it from Poly I:C.

The presence of U-I mismatches creates "bubbles" or disruptions in the double helix, rendering the molecule more susceptible to enzymatic degradation by RNases. This increased lability is believed to be the primary reason for the reduced toxicity of Poly I:Poly C12U compared to the more stable Poly I:C.

Table 1: Physicochemical Properties of Poly I:Poly C12U

| Property | Value | Reference |

| Molecular Formula | [rI(n)•r(C12U)n] | General representation |

| Molecular Weight Range | 400 - 1,200 kDa (10.0 - 15.0 S20w) | [1] |

| Structure | Mismatched double-stranded RNA | [2] |

| Solubility | Water-soluble | [3] |

| Stability | Less stable in biological fluids compared to Poly I:C | [2] |

Mechanism of Action and Signaling Pathways

Poly I:Poly C12U exerts its biological effects primarily through the activation of innate immune receptors that recognize dsRNA. The main target is Toll-like receptor 3 (TLR3), although interactions with other cytosolic dsRNA sensors like RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5) may also occur.

TLR3 Signaling Pathway

TLR3 is a transmembrane protein located in endosomal compartments. Upon binding of Poly I:Poly C12U, TLR3 dimerizes and recruits the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). This initiates a downstream signaling cascade leading to the activation of transcription factors IRF3 (Interferon regulatory factor 3) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells).

Activated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFN-α and IFN-β), which are critical for establishing an antiviral state. NF-κB activation leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and chemokines.

Caption: TLR3 Signaling Pathway Activation by Poly I:Poly C12U.

RIG-I-like Receptor (RLR) Signaling

In addition to endosomal TLR3, cytosolic dsRNA sensors, including RIG-I and MDA5, can also be activated by dsRNA. RIG-I is known to recognize short dsRNA molecules with a 5'-triphosphate group, while MDA5 binds to longer dsRNA structures. While Poly I:Poly C12U is a potent TLR3 agonist, its ability to activate RLRs may be cell-type and context-dependent.

Activation of RIG-I or MDA5 leads to their interaction with the mitochondrial antiviral-signaling protein (MAVS). This interaction triggers a signaling cascade similar to the TRIF-dependent pathway, ultimately resulting in the activation of IRF3 and NF-κB and the production of type I interferons and pro-inflammatory cytokines.

Caption: RIG-I-like Receptor (RLR) Signaling Pathway.

Biological Properties and Comparative Data

Table 2: Comparative Biological Activity of Poly I:Poly C12U and Poly I:C

| Parameter | Poly I:Poly C12U | Poly I:C | Reference |

| Toxicity | Reduced | Higher | [2] |

| IFN-β Induction | Induces IFN-β | Potent inducer | [4] |

| Cytokine Induction (e.g., IL-6, TNF-α) | Induces pro-inflammatory cytokines | Strong inducer | [5] |

| Antiviral Activity | Demonstrated in various models | Broad-spectrum antiviral activity | [2][6] |

Note: The magnitude of cytokine induction can vary significantly depending on the cell type and experimental conditions.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis, characterization, and functional analysis of Poly I:Poly C12U.

Synthesis of Mismatched dsRNA (Conceptual Workflow)

The synthesis of Poly I:Poly C12U is a complex process that is not routinely performed in most laboratories and is typically sourced from commercial suppliers. The general principle involves the enzymatic synthesis of the individual single-stranded RNAs (Poly I and Poly C12U) followed by their annealing to form the final dsRNA product.

Caption: Conceptual workflow for the synthesis of Poly I:Poly C12U.

Characterization by Agarose Gel Electrophoresis

Agarose gel electrophoresis is a standard method to assess the size and integrity of dsRNA molecules.

Protocol:

-

Gel Preparation: Prepare a 1% (w/v) agarose gel in 1x TAE or TBE buffer containing a nucleic acid stain (e.g., ethidium bromide or a safer alternative).

-

Sample Preparation: Mix the Poly I:Poly C12U sample with a 6x loading dye.

-

Electrophoresis: Load the samples into the wells of the gel and run the electrophoresis at a constant voltage (e.g., 80-100V) until the dye front has migrated an appropriate distance.

-

Visualization: Visualize the dsRNA bands under UV light. The size of the Poly I:Poly C12U can be estimated by comparing its migration to a dsRNA or DNA ladder of known molecular weights. A smear rather than a distinct band is expected due to the polydispersity of the polymer.

Functional Assay: Cytokine Induction in vitro

This protocol outlines a general method for measuring the induction of a key cytokine, IFN-β, in response to Poly I:Poly C12U stimulation using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

-

Cell Culture: Plate an appropriate cell line known to express TLR3 (e.g., human peripheral blood mononuclear cells (PBMCs), or a specific cell line like A549) in a 96-well plate and culture overnight.

-

Stimulation: Treat the cells with various concentrations of Poly I:Poly C12U (e.g., 0.1, 1, 10 µg/mL) and a negative control (medium alone). Poly I:C can be used as a positive control. Incubate for a predetermined time (e.g., 24 hours).

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

ELISA: Perform an ELISA for IFN-β on the collected supernatants according to the manufacturer's instructions. A typical sandwich ELISA procedure is as follows:

-

Coat a 96-well plate with a capture antibody specific for IFN-β.

-

Block the plate to prevent non-specific binding.

-

Add the cell culture supernatants and a standard curve of recombinant IFN-β.

-

Add a detection antibody for IFN-β, which is typically biotinylated.

-

Add a streptavidin-HRP conjugate.

-

Add a substrate (e.g., TMB) and stop the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis: Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.

Caption: General workflow for measuring IFN-β induction by ELISA.

Conclusion

Poly I:Poly C12U represents a significant advancement in the development of synthetic dsRNA immunomodulators. Its mismatched structure confers a more favorable safety profile compared to Poly I:C, while still retaining the ability to activate innate immune signaling pathways, primarily through TLR3. This technical guide provides a foundational understanding of the molecular and biological properties of Poly I:Poly C12U, along with key experimental approaches for its study. Further research to delineate the precise quantitative aspects of its interaction with innate immune receptors and the full spectrum of its in vivo activities will be crucial for its continued development as a therapeutic agent and vaccine adjuvant.

References

- 1. researchgate.net [researchgate.net]

- 2. TLR3 is essential for the induction of protective immunity against Punta Toro Virus infection by the double-stranded RNA (dsRNA), poly(I:C12U), but not Poly(I:C): differential recognition of synthetic dsRNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of RNA standards for mapping and quantifying RNA modifications in sequencing analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TLR3 activation efficiency by high or low molecular mass poly I:C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Transcriptomic Analysis and C-Terminal Epitope Tagging Reveal Differential Processing and Signaling of Endogenous TLR3 and TLR7 [frontiersin.org]

- 6. The effects of poly(I).poly(C12U) and interferon on the multiplication of a mammalian type C retrovirus in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-stage research on Rintatolimod for novel antiviral therapies

An In-depth Technical Guide to Early-Stage Research on Rintatolimod for Novel Antiviral Therapies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (trade name Ampligen®) is a synthetic double-stranded RNA (dsRNA) molecule that acts as a selective agonist for Toll-like Receptor 3 (TLR3).[1][2] This interaction triggers a cascade of innate immune responses, positioning this compound as a promising candidate for broad-spectrum antiviral therapy.[3] Early-stage research has demonstrated its potential to modulate the immune system to combat a range of viral pathogens by inducing interferon production and activating downstream antiviral pathways.[4][5] This document provides a technical overview of this compound's mechanism of action, summarizes key quantitative data from preclinical and early clinical studies, details relevant experimental protocols, and visualizes the core biological and experimental pathways.

Core Mechanism of Action: TLR3-Mediated Innate Immunity

This compound is a mismatched dsRNA (Poly I:Poly C12U) specifically designed to activate the innate immune system.[6][7] Its primary mode of action is through the selective binding and activation of Toll-like Receptor 3 (TLR3), a pattern recognition receptor that detects dsRNA, a common molecular signature of viral replication.[1][2]

Unlike other dsRNA molecules such as poly I:C, this compound's activity is restricted to TLR3 and does not significantly activate other cytosolic helicases like MDA5 or RIG-I.[2][7][8] This selectivity is crucial as it primarily utilizes the MyD88-independent TRIF signaling pathway.[7] The TRIF pathway minimizes the production of systemic pro-inflammatory cytokines that are associated with the MyD88-dependent pathway, potentially leading to a more favorable safety profile.[7][8]

Upon binding this compound, TLR3 dimerizes and initiates a signaling cascade that leads to the phosphorylation of interferon regulatory factor 3 (IRF3) and the activation of NF-κB. This culminates in the production of Type I interferons (IFN-α/β) and other crucial cytokines and chemokines.[1][6] These mediators orchestrate a broad-spectrum antiviral state by:

-

Inducing Antiviral Enzymes: Activating the 2'-5' oligoadenylate synthetase (OAS)/RNase L system, which degrades both viral and cellular RNA, thereby halting viral replication.[4][6]

-

Enhancing Antigen Presentation: Upregulating the expression of Major Histocompatibility Complex (MHC) class I and II molecules, improving the ability of the adaptive immune system to recognize and eliminate infected cells.[4]

-

Recruiting Immune Cells: Promoting the secretion of chemokines like CXCL10, which attract natural killer (NK) cells, T cells, and dendritic cells to the site of infection.[1][4]

Caption: this compound binds to endosomal TLR3, initiating a TRIF-dependent signaling cascade.

Quantitative Data from Preclinical Antiviral Research

Studies on human pancreatic cancer cells (HPACs) provide a quantitative insight into this compound's ability to induce an antiviral state.[4] The following tables summarize the significant changes in gene expression and protein secretion following treatment.

Table 1: Upregulation of Antiviral and Immune-Related Genes in HPACs

| Gene Target | Function | Fold Increase (vs. Control) |

|---|---|---|

| MHC Class I & II | ||

| HLA-B | Antigen Presentation | > 20x |

| Chemokines | ||

| CXCL10 | Chemoattractant for T cells, NK cells | > 200x |

| Interferon-Stimulated Genes | ||

| OAS1 | 2'-5' Oligoadenylate Synthetase 1 | Significant Upregulation |

| RNase L | RNA degradation | Significant Upregulation |

Data sourced from a study on this compound's effect on human pancreatic cancer cells, demonstrating the induction of an antiviral state.[4]

Table 2: Efficacy in Clinical Trials for ME/CFS with Viral Implications

| Trial / Endpoint | Patient Subset | This compound Response | Placebo Response | p-value |

|---|---|---|---|---|

| AMP-516 Phase III | ||||

| ≥25% ETT¹ Improvement | ITT² Population | 39.4% | 23.1% | 0.013 |

| ≥25% ETT¹ Improvement | Target Subset (2-8 yrs duration) | 51.2% | 17.6% | 0.003 |

| AMP-511 (Open-Label) |

| Fatigue Reduction | Post-COVID ME/CFS (n=4) | Statistically significant reduction | N/A | < 0.05 |

¹ETT: Exercise Treadmill Tolerance, an objective measure of physical performance.[7] ²ITT: Intent-to-Treat population.[7] Data from clinical trials primarily for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS), a condition often triggered by viral infections. The data shows objective improvements in exercise tolerance, a key symptom.[7][9]

Key Experimental Protocols

The following section details a representative methodology for evaluating the in vitro antiviral activity of this compound, synthesized from standard practices in virology and immunology research.

In Vitro Antiviral Gene Expression Assay

Objective: To quantify the induction of antiviral and immune-related genes in a human cell line following this compound treatment.

Materials:

-

Human cell line (e.g., HPACs, A549)

-

Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

-

This compound (Ampligen®)

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (for targets like CXCL10, HLA-B, OAS1, and a housekeeping gene like GAPDH)

Methodology:

-

Cell Culture: Plate cells in 6-well plates at a density of 2x10⁵ cells per well and incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare a stock solution of this compound. Dilute to final concentrations (e.g., 50, 100, 200 µg/mL) in fresh culture medium. Replace the medium in each well with the this compound-containing medium or a vehicle control.

-

Incubation: Incubate the treated cells for a specified time course (e.g., 24, 48 hours).

-

RNA Extraction: Wash cells with PBS and lyse them. Extract total RNA using a commercial kit according to the manufacturer's protocol. Quantify RNA concentration and purity using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Prepare qPCR reactions containing cDNA template, gene-specific primers, and SYBR Green master mix. Run the qPCR on a thermal cycler.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Express results as fold change relative to the vehicle-treated control cells.

Caption: A typical workflow for assessing this compound's effect on antiviral gene expression.

Antiviral Spectrum and Potential Applications

Early-stage research and clinical observations suggest this compound may have broad-spectrum antiviral activity.

-

Coronaviruses (SARS-CoV-1, SARS-CoV-2): Preclinical studies showed this compound was effective against SARS-CoV-1 in mice.[4] Its mechanism is highly relevant for SARS-CoV-2, and it has been investigated as a potential treatment for COVID-19 and post-COVID conditions ("Long COVID"), with some studies showing a reduction in fatigue.[4][5][9]

-

Influenza: this compound has been shown to prevent influenza virus infection in preclinical models.[4] Its ability to induce a rapid innate immune response makes it a candidate for both prophylactic and early therapeutic intervention.

-

Human Immunodeficiency Virus (HIV): this compound was tested in early clinical trials for HIV, though this application has not been its primary focus in recent years.[6][10]

-

Hepatitis C Virus (HCV): The drug has shown promise in preclinical models for treating HCV infection.[4]

Conclusion and Future Directions

This compound represents a compelling host-directed immunotherapy for viral diseases. By selectively activating the TLR3-mediated innate immune pathway, it can induce a potent, broad-spectrum antiviral state. The quantitative data from preclinical studies confirm its ability to upregulate key antiviral and immune-signaling genes. While originally developed for other indications, its mechanism of action is well-suited for addressing emerging viral threats.

Future research should focus on:

-

Conducting robust, placebo-controlled clinical trials to confirm its efficacy against specific viral pathogens like SARS-CoV-2 and influenza.

-

Elucidating the optimal dosing and timing of administration for both prophylactic and therapeutic use.

-

Investigating its potential in combination therapies with direct-acting antiviral agents to create synergistic effects and reduce the likelihood of viral resistance.

This technical guide provides a foundational understanding for scientists and developers interested in exploring the potential of this compound as a next-generation antiviral therapeutic.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. AIM ImmunoTech Announces European Patent Office Grants Patent Covering Ampligen® (this compound) for Use in the Treatment of the Post-COVID Condition of Fatigue | AIM Immunotech [aimimmuno.com]

- 4. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Breaking News: FDA clears Ampligen to start a clinical trial in Long Covid - Solve ME/CFS Initiative [solvecfs.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AIM ImmunoTech provides update on Ampligen for long Covid treatment [clinicaltrialsarena.com]

- 10. Researchers Identify Two FDA Approved Drugs That May Fight HIV, University of Minnesota Study - BioSpace [biospace.com]

Investigating the potential of Rintatolimod in cancer immunology research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rintatolimod (trade name Ampligen®) is a synthetic double-stranded RNA (dsRNA) molecule that acts as a selective Toll-like receptor 3 (TLR3) agonist.[1][2] Its unique mechanism of action, which stimulates the innate immune system with a favorable safety profile, has positioned it as a promising candidate in cancer immunotherapy.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key preclinical and clinical findings, detailed experimental protocols from cited studies, and visualizations of the critical signaling pathways involved. The presented data underscores this compound's potential to modulate the tumor microenvironment, enhance anti-tumor immune responses, and synergize with other cancer therapies, including checkpoint inhibitors.

Core Mechanism of Action

This compound is a mismatched dsRNA, specifically a complex of polyinosinic-polycytidylic acid with mismatched uridine residues (poly I: poly C12U).[1][5] This configuration confers selectivity for TLR3, a pattern recognition receptor located in the endosomes of immune cells like dendritic cells (DCs), natural killer (NK) cells, and B-cells, as well as on some cancer cells, including pancreatic cancer cells.[1][6]

Upon binding to TLR3, this compound initiates a signaling cascade predominantly through the TRIF-dependent pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[3][7] Unlike other dsRNA molecules such as poly I:C, this compound's design minimizes the activation of other dsRNA sensors like MDA5 and RIG-I, thereby avoiding the widespread systemic inflammation associated with the MyD88 pathway.[3][4] This targeted activation of the TRIF pathway is crucial for its immunomodulatory effects with reduced toxicity.[1][3]

The key downstream effects of this compound-mediated TLR3 activation include:

-

Activation of Innate Immunity: It stimulates the production of interferons, which in turn activate NK cells and promote the maturation of dendritic cells.[2][8][9]

-

Induction of Adaptive Immunity: Mature DCs are more effective at antigen presentation, leading to the priming and activation of tumor-antigen-specific T cells.[6][10]

-

Modulation of the Tumor Microenvironment (TME): this compound can increase the infiltration of cytotoxic T-lymphocytes (CTLs) into the tumor while reducing the presence of regulatory T-cells (Tregs).[3][11] This is achieved by selectively increasing the ratio of CTL-attracting chemokines (like CXCL10) to Treg-attracting chemokines (like CCL22).[3]

-

Direct Anti-Tumor Effects: In cancer cells expressing TLR3, this compound can directly induce apoptosis and inhibit proliferation and migration.[6][12]

Signaling Pathways and Experimental Workflows

This compound's Core Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by this compound upon binding to TLR3.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. d2ghdaxqb194v2.cloudfront.net [d2ghdaxqb194v2.cloudfront.net]

- 4. Effect of disease duration in a randomized Phase III trial of this compound, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound by AIM ImmunoTech for Peritoneal Cancer: Likelihood of Approval [pharmaceutical-technology.com]

- 6. This compound (Ampligen®) Enhances Numbers of Peripheral B Cells and Is Associated with Longer Survival in Patients with Locally Advanced and Metastasized Pancreatic Cancer Pre-Treated with FOLFIRINOX: A Single-Center Named Patient Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toll-like receptor-targeted anti-tumor therapies: Advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of this compound in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound: a potential treatment in patients with pancreatic cancer expressing Toll-like receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Role of Rintatolimod: A Technical Guide to its Influence on Cytokine and Interferon Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rintatolimod (brand name Ampligen®) is a synthetic double-stranded RNA (dsRNA) molecule that acts as a selective agonist for Toll-like receptor 3 (TLR3).[1][2] As a component of the innate immune system, TLR3 recognizes dsRNA, a molecular pattern associated with viral infections.[2] this compound's engagement with TLR3 triggers a signaling cascade that modulates the expression of a wide array of cytokines and interferons, positioning it as a potent immunomodulator with therapeutic potential in various diseases, including myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS) and various cancers.[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on cytokine and interferon expression, and detailed experimental protocols for its study.

Mechanism of Action: The TLR3-TRIF Signaling Pathway

This compound exerts its immunomodulatory effects by specifically targeting TLR3, which is primarily located in the endosomal compartments of immune cells such as dendritic cells, as well as in some epithelial and cancer cells.[2][3] Unlike other dsRNA molecules, this compound's activity is restricted to TLR3, avoiding the activation of cytosolic helicases like RIG-I and MDA5.[2] This selectivity is significant as it preferentially activates the Toll/IL-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway, while minimizing the activation of the MyD88-dependent pathway.[2] The MyD88-dependent pathway is associated with the robust production of pro-inflammatory cytokines, and its avoidance by this compound may contribute to its favorable safety profile.[2]

The activation of the TLR3-TRIF pathway by this compound initiates a signaling cascade that culminates in the activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[4] Activated IRF3 translocates to the nucleus and drives the transcription of Type I interferons (IFN-α and IFN-β).[4] NF-κB, in turn, promotes the expression of a variety of pro-inflammatory cytokines and chemokines.[4]

Quantitative Modulation of Cytokine and Interferon Expression

This compound's activation of the TLR3 pathway leads to a distinct pattern of cytokine and interferon expression. Notably, while the interferon signaling pathway is activated, the direct protein expression of interferons themselves can be nuanced. In contrast, a significant upregulation of various chemokines is consistently observed.

Data from In Vitro Study on Human Pancreatic Cancer Cells

A key study investigating the effects of this compound on human pancreatic adenocarcinoma (HPAC) cells provides valuable quantitative data on gene expression changes. While no significant increase in the protein levels of IFN-α, IFN-β, or IFN-γ was observed, the study documented a robust upregulation of numerous cytokines and chemokines at the mRNA level.[5]

| Gene | Fold Change (approx.) | Function |

| Chemokines | ||

| CXCL10 | >200 | Chemoattractant for T cells, NK cells, monocytes |

| CXCL11 | >50 | Chemoattractant for activated T cells |

| CXCL1 | >20 | Neutrophil chemoattractant |

| CXCL2 | >20 | Neutrophil chemoattractant |

| CXCL3 | >20 | Neutrophil chemoattractant |

| CXCL8 (IL-8) | >10 | Neutrophil chemoattractant and activator |

| Interferon-Stimulated Genes (ISGs) | ||

| IFI16 | >10 | Senses intracellular DNA, activates innate immune responses |

| IFI27 | >10 | Pro-apoptotic and antiviral activity |

| TLR Signaling Components | ||

| TLR3 | >5 (in low-expressing cells) | This compound receptor |

| TICAM1 (TRIF) | >5 | Key adaptor protein in TLR3 signaling |

Table 1: Summary of this compound-induced gene expression changes in human pancreatic cancer cells. Data is approximated from published heat maps and text descriptions.[5]

Experimental Protocols

To facilitate further research into the immunomodulatory effects of this compound, this section provides detailed methodologies for key experiments.

Experimental Workflow

A typical in vitro experiment to assess the immunomodulatory effects of this compound follows a structured workflow from cell culture to data analysis.

Detailed Methodology: Real-Time Quantitative PCR (RT-qPCR) for Interferon-Stimulated Genes (ISGs)

This protocol is adapted from methodologies used to assess the expression of interferon-stimulated genes.[3]

1. Cell Culture and Treatment:

-

Seed peripheral blood mononuclear cells (PBMCs) or other target cells in appropriate culture plates and conditions.

-

Treat cells with desired concentrations of this compound or vehicle control for a specified time course (e.g., 6, 12, 24 hours).

2. RNA Isolation:

-

Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

4. RT-qPCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for target ISGs (e.g., OAS1, MX1, IFIT1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

5. Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Determine the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the control group.

Detailed Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol provides a general framework for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants, adapted from standard ELISA protocols.[6]

1. Plate Coating:

-

Dilute the capture antibody against the target cytokine (e.g., human CXCL10) in a coating buffer (e.g., PBS).

-

Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.

-

Seal the plate and incubate overnight at 4°C.

2. Blocking:

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.

-

Incubate for 1-2 hours at room temperature.

3. Sample and Standard Incubation:

-

Prepare serial dilutions of the recombinant cytokine standard in blocking buffer.

-

Add 100 µL of the standards and cell culture supernatant samples to the appropriate wells.

-

Incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

-

Wash the plate three times with wash buffer.

-

Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well.

-

Incubate for 1 hour at room temperature.

5. Enzyme Conjugate Incubation:

-

Wash the plate three times with wash buffer.

-

Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well.

-